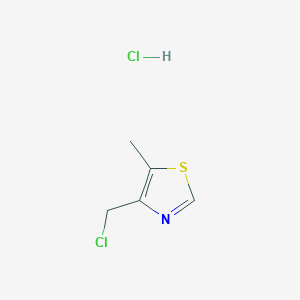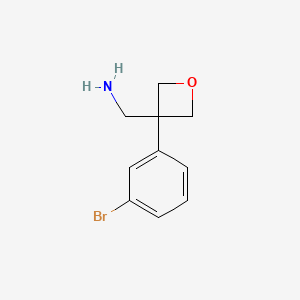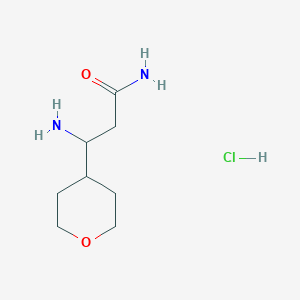![molecular formula C11H16BrClN2O2 B1377949 4-[2-(5-Brom-pyridin-2-yloxy)-ethyl]-morpholin-hydrochlorid CAS No. 1427195-05-8](/img/structure/B1377949.png)
4-[2-(5-Brom-pyridin-2-yloxy)-ethyl]-morpholin-hydrochlorid
Übersicht
Beschreibung
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride is a useful research compound. Its molecular formula is C11H16BrClN2O2 and its molecular weight is 323.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Diese Verbindung wurde auf ihr Potenzial zur Behandlung fibrotischer Erkrankungen untersucht. Sie hat vielversprechende Ergebnisse bei der Hemmung der Expression von Kollagen und dem Gehalt an Hydroxyprolin im Zellkulturmedium gezeigt, die wichtige Marker für Fibrose sind . Dies deutet darauf hin, dass sie zu neuartigen Anti-Fibrose-Medikamenten entwickelt werden könnte.
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten. Diese synthetisierten Verbindungen können auf eine Vielzahl pharmakologischer Aktivitäten hin untersucht werden, wodurch die Bibliothek der pharmazeutischen Chemie erweitert wird .
Pharmakologische Forschung
Aufgrund ihrer strukturellen Eigenschaften wird diese Verbindung bei der Gestaltung privilegierter Strukturen in der pharmazeutischen Chemie eingesetzt. Sie kann zur Erstellung von Bibliotheken von Verbindungen verwendet werden, die gegen verschiedene pharmakologische Ziele gescreent werden .
Chemische Biologie
In der chemischen Biologie kann diese Verbindung verwendet werden, um neuartige Bibliotheken heterocyclischer Verbindungen zu konstruieren. Diese Bibliotheken sind entscheidend für die Entdeckung neuer biologischer Aktivitäten und das Verständnis molekularer Funktionen .
Eigenschaften
IUPAC Name |
4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDGKXRQNWGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)



![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)
